2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10Cl2N2 |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-chloro-3-(2-chlorocyclopenten-1-yl)quinoxaline |
InChI |
InChI=1S/C13H10Cl2N2/c14-9-5-3-4-8(9)12-13(15)17-11-7-2-1-6-10(11)16-12/h1-2,6-7H,3-5H2 |
InChI Key |
KQMISGHWRANYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)Cl)C2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Chlorinated Cyclopentenyl Ketones
A classical approach involves reacting o-phenylenediamine with 2-chlorocyclopent-1-en-1-yl glyoxal or its equivalents. The reaction proceeds under acidic or neutral conditions, with the α-dicarbonyl component facilitating cyclization. For example, heating o-phenylenediamine with 2-chlorocyclopentenyl glyoxal in acetic acid at 80–100°C for 6–8 hours yields the quinoxaline core. Subsequent chlorination at the 2-position is achieved using phosphorus oxychloride () or thionyl chloride () under reflux conditions.
Table 1: Representative Reaction Conditions for Core Formation
| Reactant | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine + Glyoxal derivative | Acetic acid | 80 | 6 | 65–70 |
| Intermediate + | Toluene | 110 | 4 | 85–90 |
Modern Methodologies for Enhanced Efficiency
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. A study demonstrated that irradiating a mixture of o-phenylenediamine and 2-chlorocyclopentenyl diketone in dimethylformamide (DMF) at 120°C for 20 minutes achieves 78% yield, compared to 65% under conventional heating. This method minimizes side reactions such as oxidative degradation of the cyclopentenyl group.
Green Chemistry Approaches
Eco-friendly protocols utilize water or ethanol as solvents and heterogeneous catalysts. For instance, using montmorillonite K10 clay as a catalyst in ethanol at 70°C for 3 hours yields the quinoxaline intermediate with 82% efficiency. Chlorination is then performed using in a biphasic system (water/dichloromethane), reducing hazardous waste.
Functionalization and Substituent Optimization
Regioselective Chlorination
The 2-chloro substituent is introduced via electrophilic aromatic substitution. Using (NCS) in the presence of Lewis acids like ensures regioselectivity at the 2-position, avoiding over-chlorination. For example, treating 3-(2-chlorocyclopent-1-en-1-yl)quinoxaline with NCS in at 0°C for 2 hours achieves 90% selectivity.
Cyclopentenyl Group Installation
The cyclopentenyl moiety is incorporated via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. A patented method describes palladium-catalyzed coupling between 2,3-dichloroquinoxaline and 2-chlorocyclopentenyl boronic acid, yielding the target compound with 75% efficiency. Alternatively, Friedel-Crafts alkylation using cyclopentenyl chloride and AlCl₃ in nitrobenzene achieves comparable results but with lower regiocontrol.
Industrial-Scale Production and Purification
Crystallization and Chromatography
Crude product purification involves recrystallization from ethanol/water mixtures (1:3 v/v), yielding white crystalline solids with ≥98% purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity, as per ISO-certified manufacturing standards.
Applications and Pharmacological Relevance
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a key intermediate in antiviral and anticancer agents. Its structural motif is prevalent in compounds under investigation for respiratory virus inhibition, including SARS-CoV-2 .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced quinoxaline compounds, each with distinct chemical and biological properties.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral capabilities of quinoxaline derivatives, including 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline. These compounds have shown effectiveness against various viruses, including herpes simplex virus (HSV) and cytomegalovirus. The mechanism of action often involves inhibition of viral replication and interference with viral DNA synthesis, making these compounds valuable in developing antiviral therapies .
Antimicrobial Activity
Quinoxaline derivatives are recognized for their antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens. For instance, certain derivatives have exhibited potent activity against strains such as Escherichia coli and Candida albicans. The structure-activity relationship indicates that modifications to the quinoxaline core can enhance antimicrobial effectiveness .
Anticancer Potential
There is growing interest in the anticancer properties of quinoxaline derivatives. Studies indicate that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For example, some derivatives have been shown to affect cell cycle progression and promote cell death in specific cancer cell lines .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of quinoxaline effectively inhibited HSV replication in vitro. The research showed that specific structural modifications enhanced antiviral activity, providing insights into designing more effective antiviral agents .
Case Study 2: Antimicrobial Activity
In another investigation, various quinoxaline derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that certain compounds exhibited significant bactericidal effects, suggesting their potential as therapeutic agents for treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Variations :
- Substituent Position and Type : The compound differs from analogues by the presence of a chlorinated cyclopentenyl group at position 3. Comparatively, derivatives in feature hydrazinyl-benzylidene groups (e.g., 6b–6f ), while others have piperazinyl (7a , 15 ), naphthyloxy (), or indole-based substituents (12a–b , ).
- Electronic Effects : The electron-withdrawing chlorine atoms in the target compound contrast with electron-donating groups like methoxy (6f ) or methylpiperazinyl (15 ), which influence solubility and reactivity .
Physicochemical Properties
Melting Points and Stability :
*Calculated based on molecular formula.
- Higher chlorine content (e.g., 6d ) correlates with increased molecular weight and altered melting points . The target compound’s cyclopentenyl group likely reduces crystallinity compared to planar aromatic substituents.
Spectroscopic Data :
- IR/NMR : Hydrazinyl derivatives (6b–6f ) show characteristic NH stretches (~3,360 cm⁻¹) and C=N peaks (~1,610 cm⁻¹) . Piperazinyl derivatives (7a ) exhibit downfield-shifted aromatic protons in NMR due to electron-withdrawing sulfonyl groups .
Antimicrobial and Anticancer Efficacy :
- Hydrazinyl Derivatives: Moderate activity against S. aureus and P. aeruginosa but less potent than indole-based derivatives .
- Indole Derivatives (e.g., 12a): Exhibit 100% tumor suppression in ovarian cancer xenografts and potent antifungal activity against C. albicans .
- Piperazinyl Derivatives (e.g., VUF 10166) : Act as 5-HT₃ receptor antagonists, highlighting CNS applications .
Mechanistic Insights :
- Chlorine atoms enhance electrophilic interactions with biological targets (e.g., DNA intercalation in anticancer activity) .
- Bulky substituents like cyclopentenyl may hinder binding to enzymes compared to smaller groups (e.g., methoxy) .
Computational and Structural Studies
- DFT calculations () reveal that substituents like dimethylaminostyryl increase planarity (dihedral angle: 2.52°), improving π-π stacking in anticancer agents. The chlorocyclopentenyl group’s non-planar structure may reduce such interactions .
Biological Activity
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline is a synthetic compound with the CAS number 37030-68-5. This compound belongs to the quinoxaline family, which is known for its diverse biological activities. Understanding the biological activity of this compound is crucial for potential applications in pharmacology and medicinal chemistry.
The molecular formula of this compound is C13H10Cl2N2, with a molecular weight of 265.14 g/mol. The predicted boiling point is approximately 395.8 °C, and it has a density of around 1.40 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl2N2 |
| Molecular Weight | 265.14 g/mol |
| Boiling Point | 395.8 °C (predicted) |
| Density | 1.40 g/cm³ |
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain derivatives showed good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarity to other active quinoxaline derivatives suggests potential antimicrobial efficacy.
Anticancer Potential
Quinoxalines have also been investigated for their anticancer properties. Compounds in this class have been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The specific biological mechanisms of this compound remain to be elucidated but warrant further investigation given the promising data on similar compounds.
Enzyme Inhibition
Some studies indicate that quinoxaline derivatives can act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression . The potential for this compound to function similarly could be explored through enzyme activity assays.
Study on Antimicrobial Activity
In a relevant study, a series of quinoxaline derivatives were synthesized and screened for their antibacterial activity using the cup plate method against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited high activity against S. aureus and E. coli, suggesting that modifications to the quinoxaline structure can enhance biological activity .
Anticancer Research
A review of quinoxaline derivatives highlighted their role in cancer therapy, noting that some compounds led to significant reductions in tumor size in animal models. These findings support the hypothesis that structural features of quinoxalines contribute to their anticancer effects, which could be applicable to the study of this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline, and how can reaction conditions be optimized?
- The synthesis of chloro-substituted quinoxalines often involves condensation reactions or substitution of pre-functionalized quinoxaline cores. For example, 2-chloroquinoxaline derivatives are typically synthesized via AlCl₃-induced (hetero)arylation of dichloroquinoxaline precursors under controlled temperature (e.g., 343 K) and solvent conditions (e.g., chlorobenzene) . Optimization includes adjusting stoichiometry of substituents (e.g., 2-chlorocyclopentene), reaction time, and catalyst loading (e.g., CuCl) to improve yield and purity . Column chromatography with gradients of petroleum ether/EtOAc is commonly used for purification .
Q. How can crystallographic data validate the molecular structure of this compound, and what intermolecular interactions stabilize its solid-state arrangement?
- Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond lengths, angles, and stereochemistry. For example, quinoxaline derivatives often exhibit weak Cl⋯Cl interactions (3.8–3.9 Å) and π–π stacking (interplanar spacing ~3.36 Å) between aromatic rings, which stabilize crystal packing . Dihedral angles between substituents (e.g., 11.99° for phenylethynyl groups) and hydrogen-bonding networks (C–H⋯π interactions) further define structural stability .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of chloro-quinoxaline derivatives, and how can experimental design resolve these discrepancies?
- Some studies report chloro-quinoxalines as anticancer agents targeting DNA intercalation, while others highlight antimicrobial properties. These contradictions may arise from assay variability (e.g., cell lines, MIC thresholds) or substituent-dependent reactivity . Controlled comparative studies using standardized protocols (e.g., MTT assays for cytotoxicity, broth microdilution for antimicrobial activity) and structure-activity relationship (SAR) analyses are essential to isolate contributing factors .
Q. How can computational modeling predict the reactivity of the 2-chlorocyclopentenyl group in nucleophilic substitution reactions?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron density distributions and frontier molecular orbitals to identify reactive sites. For example, the electron-withdrawing chloro group increases electrophilicity at the quinoxaline C3 position, favoring nucleophilic attack by amines or thiols . Solvent effects (polar vs. nonpolar) and steric hindrance from the cyclopentenyl ring should be incorporated into simulations .
Q. What analytical challenges arise in characterizing trace impurities during synthesis, and which techniques provide resolution?
- Impurities such as dechlorinated byproducts or regioisomers require hyphenated techniques:
- HPLC-MS : Detects low-concentration impurities via mass fragmentation patterns.
- ¹H/¹³C NMR with NOESY : Resolves positional isomerism (e.g., distinguishing C2 vs. C3 substitution) .
- PXRD : Differentiates polymorphic forms influenced by crystallization solvents .
Q. How do steric and electronic effects of the 2-chlorocyclopentenyl moiety influence photophysical properties?
- The chloro group’s electronegativity red-shifts absorption/emission spectra by stabilizing excited states, while the cyclopentenyl ring’s rigidity reduces non-radiative decay. Time-resolved fluorescence spectroscopy and cyclic voltammetry can quantify these effects . Comparative studies with non-chlorinated analogs (e.g., methyl or phenyl substituents) isolate electronic contributions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .
- Retrosynthetic Planning : Prioritize modular approaches, such as Suzuki-Miyaura coupling for late-stage functionalization of the quinoxaline core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
